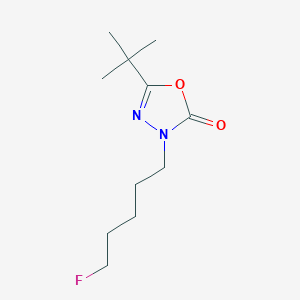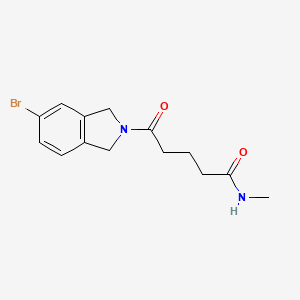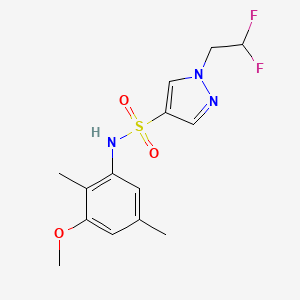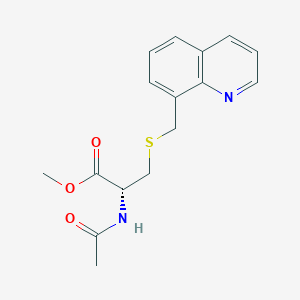![molecular formula C18H24N4O3 B6623002 (2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6623002.png)
(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one is a synthetic organic molecule characterized by its complex structure, which includes a piperazine ring, an oxadiazole moiety, and a phenylpropanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperazine, phenylpropanone, and methoxymethyl oxadiazole derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanone moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the phenylpropanone, potentially yielding alcohols or amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of biological pathways and enzyme interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Diagnostic Tools: Used in imaging studies to track biological processes.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and oxadiazole moiety are key functional groups that facilitate binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or receptor antagonism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one: shares structural similarities with other piperazine and oxadiazole derivatives.
(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-ol: A similar compound with an alcohol group instead of a ketone.
Uniqueness
- The combination of the piperazine ring, oxadiazole moiety, and phenylpropanone backbone makes this compound unique, offering a distinct set of chemical and biological properties.
- Its specific functional groups allow for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.
This compound , covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-14(15-6-4-3-5-7-15)18(23)22-10-8-21(9-11-22)12-17-19-16(13-24-2)20-25-17/h3-7,14H,8-13H2,1-2H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPNVJAZUCZVGG-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=NO3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=NO3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile](/img/structure/B6622919.png)
![5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6622926.png)
![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)

![4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6622950.png)

![4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)
![3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid](/img/structure/B6622961.png)
![5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622968.png)
![8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine](/img/structure/B6622971.png)
![3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid](/img/structure/B6622989.png)


